molecular formula C17H14ClN3O2 B8790279 5-(benzyloxy)-2-(2-chloropyridin-4-yl)-3-methylpyrimidin-4(3H)-one

5-(benzyloxy)-2-(2-chloropyridin-4-yl)-3-methylpyrimidin-4(3H)-one

Cat. No. B8790279
M. Wt: 327.8 g/mol
InChI Key: YUFVQEKTYFCCEP-UHFFFAOYSA-N
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Patent
US08969364B2

Procedure details

A mixture of 5-(benzyloxy)-2-(2-chloropyridin-4-yl)-3-methylpyrimidin-4(3H)-one (3.5 g, 10.7 mmol), conc. aq. HBr (10 mL), and HOAc (50 mL) was heated at 100° C. for 2 h with stirring. After cooled to rt, the solid was filtered, washed with EtOAc several times, dried to give 5 g of crude compound, which was purified by prep-HPLC to give pure 2-(2-bromopyridin-4-yl)-5-hydroxy-3-methylpyrimidin-4(3H)-one (1.9 g, 62.3%). 1H-NMR δ (400 MHz, d6-DMSO): 9.88 (s, 1H), 8.52 (dd, J=5.6, 0.4 Hz, 1H), 7.86 (dd, J=5.2, 0.4 Hz, 1H), 7.65 (dd, J=5.2, 1.6 Hz, 1H), 7.54 (d, J=2.0 Hz, 1H), 3.33 (s, 3H); MS (ESI) m/z (M+H)+ 282.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:10](=[O:23])[N:11]([CH3:22])[C:12]([C:15]2[CH:20]=[CH:19][N:18]=[C:17](Cl)[CH:16]=2)=[N:13][CH:14]=1)C1C=CC=CC=1.[BrH:24]>CC(O)=O>[Br:24][C:17]1[CH:16]=[C:15]([C:12]2[N:11]([CH3:22])[C:10](=[O:23])[C:9]([OH:8])=[CH:14][N:13]=2)[CH:20]=[CH:19][N:18]=1

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(N(C(=NC1)C1=CC(=NC=C1)Cl)C)=O
Name
Quantity
10 mL
Type
reactant
Smiles
Br
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled to rt
FILTRATION
Type
FILTRATION
Details
the solid was filtered
WASH
Type
WASH
Details
washed with EtOAc several times
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 5 g of crude compound, which
CUSTOM
Type
CUSTOM
Details
was purified by prep-HPLC

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=CC(=C1)C1=NC=C(C(N1C)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 62.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.